![molecular formula C13H11N3O5 B182929 N-(4-Methoxyphenyl)-2,4-dinitroaniline CAS No. 967-35-1](/img/structure/B182929.png)
N-(4-Methoxyphenyl)-2,4-dinitroaniline
Overview
Description
N-(4-Methoxyphenyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: The synthesis of N-(4-Methoxyphenyl)-2,4-dinitroaniline typically begins with the nitration of aniline derivatives
Methoxylation: The next step involves the methoxylation of the phenyl ring. This can be achieved through the reaction of the nitrated aniline derivative with methanol in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of the methoxylated aniline derivative with 2,4-dinitrochlorobenzene under basic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methoxyphenyl)-2,4-dinitroaniline can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, particularly the reduction of nitro groups to amino groups using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: this compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of palladium or platinum catalysts are commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the nitro groups.
Scientific Research Applications
Synthesis of Dyes
N-(4-Methoxyphenyl)-2,4-dinitroaniline serves as an intermediate in the production of azo dyes and other colorants. Its unique structure allows for the creation of vibrant colors used in textiles and printing.
Organic Synthesis
The compound acts as a building block for more complex organic molecules. It can participate in various chemical reactions, such as oxidation and reduction, making it valuable for synthetic chemists.
Biological Research
Recent studies have highlighted its potential biological activities:
- Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.
- Anticancer Research : Derivatives of this compound are being explored for their potential as therapeutic agents against cancer cells .
Pharmacological Research
This compound has been studied for its interaction with biological targets, which may lead to new drug discoveries. Its derivatives are being evaluated for their activity against HIV-1 strains, showcasing promising results in preliminary trials .
Agriculture
The compound is being investigated for its potential use as a pesticide or herbicide due to its chemical properties that may inhibit plant growth or pest development.
Material Science
In material science, this compound is utilized in developing new materials with specific properties, including enhanced durability and resistance to environmental factors.
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. In vitro studies showed that specific modifications to the nitro groups enhance their potency against resistant strains .
Case Study 2: Dye Production
A study focused on optimizing the synthesis process for azo dyes using this compound revealed that adjusting reaction conditions can significantly improve yield and colorfastness in textile applications.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-nitroaniline: This compound has a similar structure but with only one nitro group.
N-(4-Methoxyphenyl)-4-nitroaniline: Another similar compound with a different position of the nitro group.
N-(4-Methoxyphenyl)-2,4-diaminoaniline: This compound has amino groups instead of nitro groups.
Uniqueness: N-(4-Methoxyphenyl)-2,4-dinitroaniline is unique due to the presence of two nitro groups, which impart distinct chemical properties and reactivity. The methoxy group also contributes to its unique characteristics, making it a valuable compound for various applications.
Biological Activity
N-(4-Methoxyphenyl)-2,4-dinitroaniline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
Chemical Structure and Synthesis
This compound is an aromatic amine derivative characterized by the presence of methoxy and nitro functional groups. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nitration of Aniline Derivatives : This initial step introduces nitro groups into the aniline structure.
- Methoxylation : The introduction of the methoxy group is achieved through a reaction with methanol in the presence of a catalyst.
- Coupling Reaction : The final product is formed by coupling the methoxylated aniline with 2,4-dinitrochlorobenzene under basic conditions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated significant inhibition zones, suggesting potent antibacterial activity. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics used in clinical settings .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies showed that this compound induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of apoptotic pathways. Notably, it was effective against breast and lung cancer cell lines, with IC50 values indicating substantial cytotoxicity .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Receptor Binding : It can bind to cellular receptors that modulate growth signals, leading to altered cellular responses .
Pharmaceutical Applications
Due to its promising biological activities, derivatives of this compound are being explored for development as therapeutic agents in treating infections and cancers. The structure-activity relationship (SAR) studies indicate that modifications to the nitro and methoxy groups can enhance efficacy and selectivity against various targets .
Agricultural Use
The compound is also being investigated for potential applications as a pesticide or herbicide due to its ability to inhibit microbial growth. Preliminary studies suggest that it may effectively control plant pathogens without adversely affecting beneficial microorganisms .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity with MIC values ranging from 32 to 128 µg/mL against tested strains.
- Cancer Cell Line Study : In vitro assays conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values calculated at 15 µM for MCF-7 cells and 20 µM for A549 cells.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-21-11-5-2-9(3-6-11)14-12-7-4-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDBMSOXLXDAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90914384 | |
Record name | N-(4-Methoxyphenyl)-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805268 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
967-35-1 | |
Record name | NSC92801 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4-Methoxyphenyl)-2,4-dinitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90914384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DINITRO-4'-METHOXYDIPHENYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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